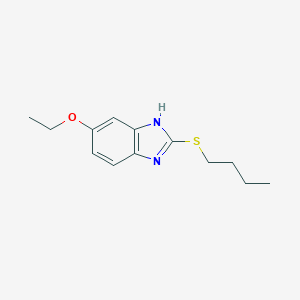![molecular formula C27H23ClN2O6 B416416 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B416416.png)
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, the introduction of the furan and benzoic acid moieties, and the final coupling of these fragments. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated version of the compound.
科学的研究の応用
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(tert-Butoxycarbonyl)benzoic acid: Shares the butoxycarbonyl group but lacks the complex pyrazole and furan moieties.
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: Contains a similar benzoic acid core but with different substituents.
Uniqueness
What sets 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C27H23ClN2O6 |
|---|---|
分子量 |
506.9g/mol |
IUPAC名 |
3-[(4Z)-4-[[5-(3-butoxycarbonyl-4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C27H23ClN2O6/c1-3-4-12-35-27(34)22-14-17(8-10-23(22)28)24-11-9-20(36-24)15-21-16(2)29-30(25(21)31)19-7-5-6-18(13-19)26(32)33/h5-11,13-15H,3-4,12H2,1-2H3,(H,32,33)/b21-15- |
InChIキー |
BFFAIQRUDHYDOM-QNGOZBTKSA-N |
SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
異性体SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
正規SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-azepanyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416336.png)


![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B416343.png)


![Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate](/img/structure/B416347.png)
![10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B416349.png)
![6-Phenylbenzo[a]phenazin-5-yl acetate](/img/structure/B416351.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B416354.png)


